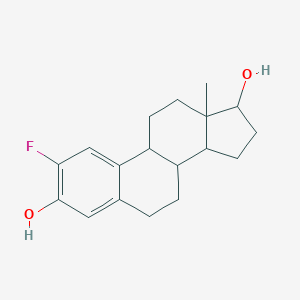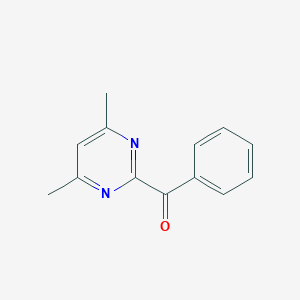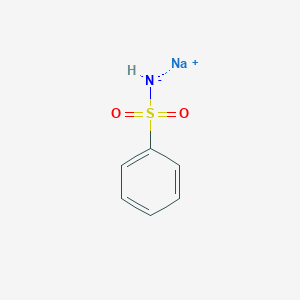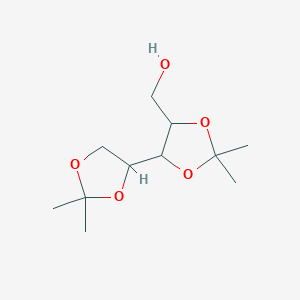![molecular formula C19H19NO B231095 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylspiro[cyclohexane-1,3'-indole]-2'-one, also known as PSI, is a synthetic compound that has been used in various scientific research studies. It is a spiroindoline derivative that has shown potential as a biological tool due to its unique structure and properties. In
Mécanisme D'action
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one acts as a competitive inhibitor of ATP binding to kinases, which results in the inhibition of kinase activity. It has also been shown to inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of target proteins. In addition, 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been found to modulate the activity of G protein-coupled receptors by binding to the allosteric site and stabilizing the receptor in a specific conformation.
Effets Biochimiques Et Physiologiques
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in lab experiments is its unique structure and properties, which allow for selective binding to certain proteins and modulation of their activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are many potential future directions for the use of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in scientific research. One area of interest is the development of new drugs that target specific kinases or phosphatases involved in various diseases, such as cancer and Alzheimer's disease. Another area of interest is the development of new chemical tools for studying the function of G protein-coupled receptors. Additionally, the synthesis of new spiroindoline derivatives with improved properties and selectivity is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one involves a multistep process starting from the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone. This intermediate is then reduced to 2-amino-cyclohexenone, which undergoes a cyclization reaction with indole-2-carboxylic acid to form 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one. The final product is isolated and purified using column chromatography.
Applications De Recherche Scientifique
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used in various scientific research studies, including drug discovery, chemical biology, and medicinal chemistry. It has shown potential as a biological tool due to its ability to selectively bind to certain proteins and modulate their activity. 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used to study the mechanism of action of various enzymes and receptors, including kinases, phosphatases, and G protein-coupled receptors.
Propriétés
Nom du produit |
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1//'-phenylspiro[cyclohexane-1,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H19NO/c21-18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20(18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Clé InChI |
CLZOHERLTMMAJJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
SMILES canonique |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



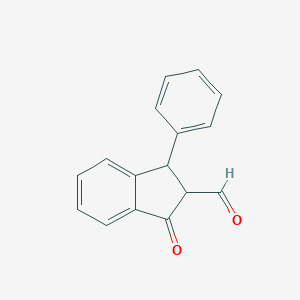
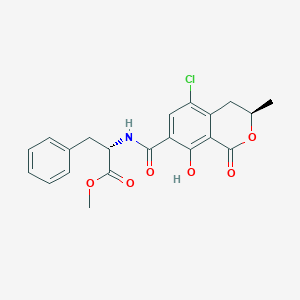
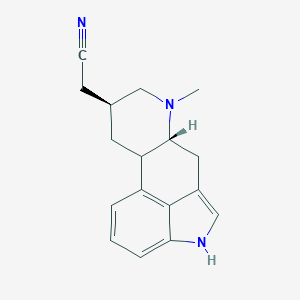
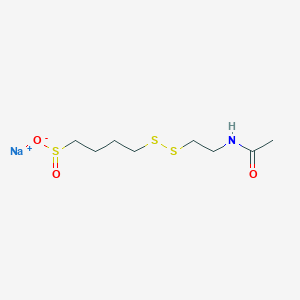

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
